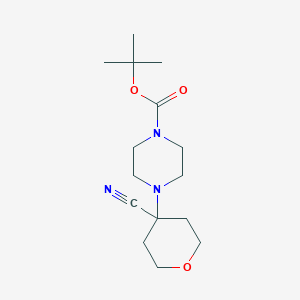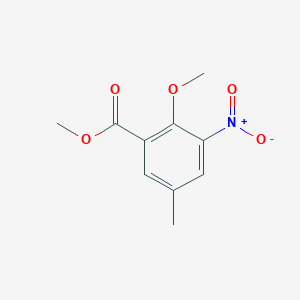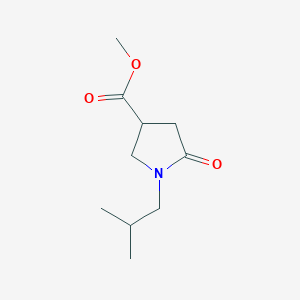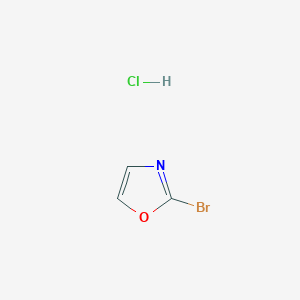
potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide
Descripción general
Descripción
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is a chemical compound with the molecular formula C9H9BF3K. It is a potassium salt of a trifluoroborate ester, which is often used in organic synthesis due to its stability and reactivity. This compound is particularly valuable in the field of organoboron chemistry, where it serves as a versatile reagent for various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide typically involves the reaction of 2,3-dihydro-1H-indene with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: 2,3-dihydro-1H-indene, boron trifluoride etherate, potassium tert-butoxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the exothermic nature of the reaction.
Procedure: 2,3-dihydro-1H-indene is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), followed by the addition of boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium methoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, transferring the boron moiety to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .
Comparación Con Compuestos Similares
Similar Compounds
Potassium phenyltrifluoroboranuide: Similar in structure but with a phenyl group instead of the indene moiety.
Potassium methyltrifluoroboranuide: Contains a methyl group, making it less sterically hindered.
Potassium naphthyltrifluoroboranuide: Features a naphthyl group, providing different electronic properties.
Uniqueness
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is unique due to its indene moiety, which imparts specific steric and electronic properties that enhance its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
potassium;2,3-dihydro-1H-inden-2-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOAFNIVKWMIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC2=CC=CC=C2C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)






![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
